molecular formula C14H8N6O4S B237864 5-nitro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-2-furamide

5-nitro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-2-furamide

Cat. No. B237864
M. Wt: 356.32 g/mol
InChI Key: TXUVNEXLVYXNTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-nitro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-2-furamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-nitro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-2-furamide involves the inhibition of bacterial and cancer cell growth by targeting specific enzymes and proteins. The compound has been found to inhibit the activity of DNA gyrase and topoisomerase IV in bacteria, which are essential enzymes for DNA replication and cell division. In cancer cells, the compound induces apoptosis by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-nitro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-2-furamide have been studied extensively. The compound has been found to have low toxicity and high selectivity towards bacterial and cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 5-nitro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-2-furamide in lab experiments include its low toxicity, high selectivity towards bacterial and cancer cells, and potential applications in various research fields. However, the limitations include the lack of information on its pharmacokinetics and pharmacodynamics, which may affect its efficacy in vivo.

Future Directions

There are several future directions for research on 5-nitro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-2-furamide. These include studying its pharmacokinetics and pharmacodynamics, identifying its potential applications in the treatment of inflammatory and oxidative stress-related diseases, and developing novel derivatives with improved efficacy and selectivity. Additionally, the compound's potential as a diagnostic tool for bacterial and cancer cells should be explored further.
Conclusion:
In conclusion, 5-nitro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-2-furamide is a promising chemical compound with potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various research fields.

Synthesis Methods

The synthesis method of 5-nitro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-2-furamide involves the reaction of 4-amino-5-nitro-2-furan carboxylic acid with thiosemicarbazide and triethyl orthoformate in the presence of acetic anhydride. The reaction yields a yellow crystalline compound that is purified by recrystallization in ethanol.

Scientific Research Applications

5-nitro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-2-furamide has potential applications in various scientific research fields. It has been studied for its antimicrobial, anticancer, and antitumor properties. The compound has shown promising results in inhibiting the growth of various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, it has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

Product Name

5-nitro-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)-2-furamide

Molecular Formula

C14H8N6O4S

Molecular Weight

356.32 g/mol

IUPAC Name

5-nitro-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C14H8N6O4S/c21-12(10-5-6-11(24-10)20(22)23)16-9-3-1-8(2-4-9)13-18-19-7-15-17-14(19)25-13/h1-7H,(H,16,21)

InChI Key

TXUVNEXLVYXNTI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NN3C=NN=C3S2)NC(=O)C4=CC=C(O4)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C2=NN3C=NN=C3S2)NC(=O)C4=CC=C(O4)[N+](=O)[O-]

Origin of Product

United States

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